2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride
Description
Properties
IUPAC Name |
3-(azepan-2-yl)-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-8(2)11-13-10(14-15-11)9-6-4-3-5-7-12-9;/h8-9,12H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCPXQYZJVKYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the azepane moiety. One common method includes the cyclization of amidoximes with carboxylic acid derivatives under basic conditions. For instance, amidoximes can react with carboxylic acids or their derivatives (such as esters or acyl chlorides) in the presence of a base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include continuous flow chemistry techniques to optimize reaction conditions and minimize by-products. The use of automated reactors and real-time monitoring systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce the corresponding amines. Substitution reactions typically result in alkylated derivatives of the azepane ring.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride. Research indicates that compounds with oxadiazole rings exhibit significant activity against various bacterial strains. For instance, a study demonstrated that derivatives with similar structures showed potent inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane HCl | S. aureus | 15 |
| 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane HCl | E. coli | 18 |
Anticancer Properties
The oxadiazole moiety is also associated with anticancer activity. Compounds containing this functional group have been investigated for their ability to inhibit tumor growth. In vitro studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells .
Neurological Applications
Research into the effects of oxadiazoles on the central nervous system has revealed potential neuroprotective properties. Compounds with oxadiazole structures have been studied for their ability to modulate neurotransmitter levels and protect against neurodegeneration .
Mechanism of Action
The mechanism of action of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azepane ring may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Note: Target compound properties are inferred from analogs.
Structural Differences and Implications
A. Core Ring Size
- Azepane (7-membered) vs. Piperidine analogs (e.g., ) have lower molecular weights (~195–231 g/mol) and reduced steric hindrance, favoring metabolic stability and oral bioavailability.
B. Oxadiazole Substituents
Physicochemical and Pharmacokinetic Trends
- LogD (Lipophilicity) : Cycloheptyl-substituted azepane () likely has higher LogD values than isopropyl analogs, impacting tissue distribution.
- Solubility : Hydrochloride salts (all compounds) improve aqueous solubility, critical for injectable formulations.
- Metabolic Stability : Smaller rings (piperidine) and fewer rotatable bonds may reduce cytochrome P450-mediated metabolism compared to azepane derivatives.
Biological Activity
The compound 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is a derivative of oxadiazole known for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Biological Activity Overview
The biological activity of oxadiazole derivatives has been widely studied due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The specific activity of this compound remains less documented in literature.
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For example, related oxadiazole derivatives have shown potent activity against various bacterial strains and fungi. However, specific data on the antimicrobial efficacy of this compound is limited.
Anticancer Activity
Oxadiazoles have been reported to possess anticancer properties. A study on related compounds demonstrated that modifications in the oxadiazole structure could enhance cytotoxicity against cancer cell lines. The potential mechanism involves the inhibition of key enzymes involved in tumor progression.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of oxadiazole derivatives. Changes in substituents on the oxadiazole ring can significantly influence biological outcomes:
| Compound | Substituent | Biological Activity | EC50 (µM) |
|---|---|---|---|
| Compound A | Methyl | Moderate | 0.263 |
| Compound B | Ethyl | High | 0.019 |
| Compound C | Propan-2-yl | TBD | TBD |
Case Studies
Several studies have explored the biological effects of oxadiazole derivatives:
- Antimalarial Activity : A study highlighted that modifications in the oxadiazole structure led to varying degrees of antimalarial activity against Plasmodium falciparum. The findings suggest that substituents can significantly affect the efficacy of these compounds .
- PARP Inhibition : Research into related compounds showed promising results as PARP inhibitors, which are crucial in cancer therapy. For instance, a derivative exhibited an IC50 value of 19.24 nM against PARP-1, indicating strong inhibitory potential .
- Cytotoxicity Assays : Various assays demonstrated that certain oxadiazole derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation and reduced poly (ADP-ribose) biosynthesis .
Q & A
Q. Methodological Answer :
- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to verify azepane ring conformation (δ 1.2–2.8 ppm for CH₂ groups) and oxadiazole protons (δ 8.1–8.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Resolve crystal structures to validate stereochemistry (if crystalline) .
- FT-IR : Identify characteristic bands (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .
Advanced: How should researchers design long-term stability studies under varying environmental conditions?
Methodological Answer :
Adopt a split-plot design to evaluate degradation pathways:
- Variables : pH (3–10), temperature (4°C, 25°C, 40°C), and light exposure (UV vs. dark) .
- Sampling intervals : Analyze at 0, 1, 3, 6, and 12 months via HPLC-UV.
- Degradation products : Identify using LC-MS/MS and compare to known impurity databases.
- Statistical analysis : Apply ANOVA to determine significant degradation factors (p<0.05) .
Basic: What are the key physicochemical properties influencing this compound’s pharmacokinetic profile?
Q. Methodological Answer :
- LogP : Determine via shake-flask method (expected ~2.5–3.5 due to azepane hydrophobicity) .
- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using nephelometry.
- pKa : Use potentiometric titration to assess ionizable groups (azepane N: ~9.5; oxadiazole: non-ionizable) .
- Permeability : Conduct Caco-2 cell assays (Papp <1×10⁻⁶ cm/s suggests poor absorption) .
Advanced: How can environmental fate studies be structured to assess ecological risks of this compound?
Methodological Answer :
Follow the INCHEMBIOL framework :
- Abiotic transformations : Test hydrolysis (pH 4–9, 25°C) and photolysis (λ=290–800 nm).
- Biotic degradation : Use OECD 301F respirometry with activated sludge (measure CO₂ evolution over 28 days).
- Bioaccumulation : Calculate BCF (bioconcentration factor) in zebrafish embryos (OECD 305).
- Trophic transfer : Model using EQC Level III to predict distribution in air/water/soil .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Q. Methodological Answer :
- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ <10 µM suggests high risk) .
- Genotoxicity : Ames test (TA98/TA100 strains ± metabolic activation) .
- hERG inhibition : Patch-clamp electrophysiology (IC₅₀ >30 µM preferred) .
- Mitochondrial toxicity : Measure OCR (oxygen consumption rate) via Seahorse XF Analyzer .
Advanced: How can computational methods enhance understanding of structure-activity relationships (SAR)?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., NMDA receptors) .
- QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and H-bond donors .
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability .
- ADMET prediction : Employ SwissADME or ADMETLab to forecast bioavailability and toxicity .
Basic: What are best practices for storing and handling this compound to ensure stability?
Q. Methodological Answer :
- Storage : Keep in amber vials at –20°C under desiccant (silica gel). Avoid freeze-thaw cycles .
- Handling : Use nitrile gloves and chemical goggles; work in a fume hood for powder handling .
- Disposal : Neutralize with 10% NaOH and incinerate per EPA guidelines .
Advanced: How can researchers address batch-to-batch variability in pharmacological assays?
Q. Methodological Answer :
- Standardize synthesis : Adopt QbD (Quality by Design) principles with DoE (Design of Experiments) for critical parameters (e.g., reaction time, solvent purity) .
- Implement QC protocols : Require ≥95% purity (HPLC), residual solvent limits (<500 ppm for DMSO), and elemental analysis (±0.4% for C/H/N) .
- Blind testing : Use third-party vendors to prepare blinded samples for assay validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
